molecular formula C16H15N3O3 B8562348 5-(6-isopropoxypyrazin-2-yl)-1H-indole-3-carboxylic acid

5-(6-isopropoxypyrazin-2-yl)-1H-indole-3-carboxylic acid

Cat. No. B8562348
M. Wt: 297.31 g/mol
InChI Key: QLTZTQNXAOSYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090593B2

Procedure details

To a solution of 5-(6-isopropoxy-pyrazin-2-yl)-1-(toluene-4-sulfonyl)-1H-indole-3-carboxylic acid (450 mg, 0.99 mmol) in 1,4-dioxane (5 mL) was added of 10% aq. NaOH (5 mL) at RT and the reaction was heated at 90° C. for 1 h. The reaction was cooled to RT and washed with DCM (2×3 mL). The aqueous layer was neutralized with 1N HCl (4 mL) and was extracted with EtOAc (5 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give 5-(6-isopropoxypyrazin-2-yl)-1H-indole-3-carboxylic acid (35 mg, 12%) as a brown solid. MS (ESI, pos. ion) m/z: 298.1 (M+1).
Name
5-(6-isopropoxy-pyrazin-2-yl)-1-(toluene-4-sulfonyl)-1H-indole-3-carboxylic acid
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[N:16](S(C2C=CC(C)=CC=2)(=O)=O)[CH:15]=[C:14]3[C:30]([OH:32])=[O:31])[CH:8]=[N:7][CH:6]=1)([CH3:3])[CH3:2].[OH-].[Na+]>O1CCOCC1>[CH:1]([O:4][C:5]1[N:10]=[C:9]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[C:14]3[C:30]([OH:32])=[O:31])[CH:8]=[N:7][CH:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
5-(6-isopropoxy-pyrazin-2-yl)-1-(toluene-4-sulfonyl)-1H-indole-3-carboxylic acid
Quantity
450 mg
Type
reactant
Smiles
C(C)(C)OC1=CN=CC(=N1)C=1C=C2C(=CN(C2=CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
WASH
Type
WASH
Details
washed with DCM (2×3 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CN=CC(=N1)C=1C=C2C(=CNC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.